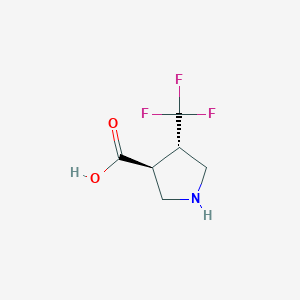(3s,4s)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid
CAS No.: 1909288-71-6
Cat. No.: VC4168606
Molecular Formula: C6H8F3NO2
Molecular Weight: 183.13
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1909288-71-6 |
|---|---|
| Molecular Formula | C6H8F3NO2 |
| Molecular Weight | 183.13 |
| IUPAC Name | (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H8F3NO2/c7-6(8,9)4-2-10-1-3(4)5(11)12/h3-4,10H,1-2H2,(H,11,12)/t3-,4-/m1/s1 |
| Standard InChI Key | PDWZJYCKCFENCX-QWWZWVQMSA-N |
| SMILES | C1C(C(CN1)C(F)(F)F)C(=O)O |
Introduction
(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C6H8F3NO2 and a molecular weight of 183.13 g/mol . It is characterized by its chiral centers at positions 3 and 4 of the pyrrolidine ring, with both centers having an S configuration. This compound is of interest in various fields of research due to its unique chemical properties and potential applications.
Chemical Stability and Safety
The compound is generally stable under standard conditions but requires proper handling due to its potential reactivity with bases and acids. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures .
Synthesis and Preparation
The synthesis of (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multi-step reactions starting from appropriate chiral precursors. The specific synthesis route can vary depending on the availability of starting materials and the desired yield and purity. Common methods include asymmetric synthesis techniques to ensure the correct stereochemistry at the chiral centers.
Potential Biological Activities
-
Pharmacological Properties: Compounds with similar structures have been investigated for their anti-proliferative and anti-inflammatory properties, though specific studies on (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid are not well-documented.
-
Biomedical Research: The compound could potentially be used in biomedical research as a building block for more complex molecules or as a tool to study specific biological processes.
Analytical Techniques
Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the purity and structure of (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid. These methods help confirm the compound's identity and assess its quality for research purposes.
Availability and Suppliers
The compound is available from various chemical suppliers, with purity levels typically ranging from 95% to 98%. Suppliers offer different packaging options, from milligrams to grams, catering to various research needs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume